DiNAC vs NAC: 100-Fold Higher Potency in Contact Sensitivity/Delayed-Type Hypersensitivity Modulation
In a direct head-to-head comparison using the oxazolone-induced contact sensitivity (CS) model in mice, N,N′-Diacetyl-L-cystine (DiNAC) demonstrated significantly greater potency than its monomeric precursor N-acetylcysteine (NAC). When administered orally daily for 6 days starting on the day of sensitization, DiNAC at a dose of 0.003 μmol/kg produced an enhancement of the CS reaction comparable to that achieved with NAC at a 100-fold higher dose of 0.3 μmol/kg [1]. The effective dose range for DiNAC in this model was 0.003 nmol/kg to 30 μmol/kg, whereas NAC required substantially higher doses to elicit similar effects [1]. Crucially, reduction of DiNAC's disulfide bridge to yield NAC completely abolished this immunomodulatory activity, demonstrating that the intact dimeric structure is essential for the observed potency advantage [1].
| Evidence Dimension | Immunomodulatory potency in oxazolone-induced contact sensitivity (mouse) |
|---|---|
| Target Compound Data | DiNAC 0.003 μmol/kg/day (oral) |
| Comparator Or Baseline | NAC 0.3 μmol/kg/day (oral) |
| Quantified Difference | DiNAC achieves comparable effect at 100-fold lower molar dose |
| Conditions | BALB/c mice; oxazolone sensitization and ear challenge; daily oral administration for 6 days starting on sensitization day; ear thickness measurement |
Why This Matters
For immunomodulation studies, procurement of DiNAC rather than NAC enables investigations at nanomolar-to-micromolar doses that would require 100-fold higher NAC concentrations, directly affecting experimental design, cost, and physiological relevance.
- [1] Särnstrand B, Jansson AH, Matuseviciene G, Scheynius A, Pierrou S, Bergstrand H. N,N′-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. J Pharmacol Exp Ther. 1999;288(3):1174-1184. View Source
